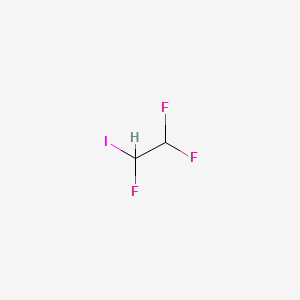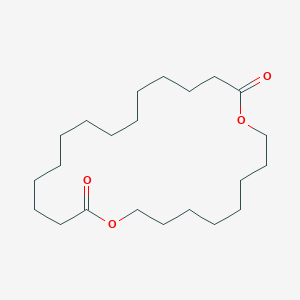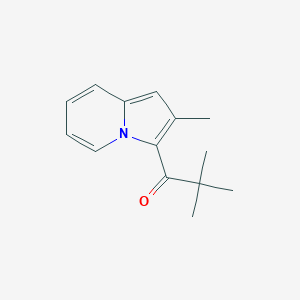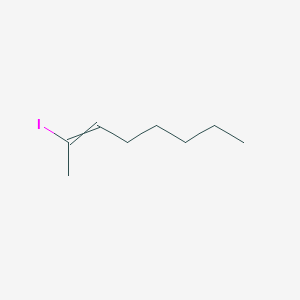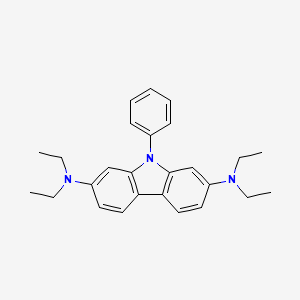![molecular formula C40H30N4O2 B14301457 4,4'-[Butane-1,4-diyldi(1,10-phenanthrolin-2-yl-9-ylidene)]di(cyclohexa-2,5-dien-1-one) CAS No. 118798-02-0](/img/structure/B14301457.png)
4,4'-[Butane-1,4-diyldi(1,10-phenanthrolin-2-yl-9-ylidene)]di(cyclohexa-2,5-dien-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[Butane-1,4-diyldi(1,10-phenanthrolin-2-yl-9-ylidene)]di(cyclohexa-2,5-dien-1-one) is a complex organic compound known for its unique structure and properties. This compound features a butane-1,4-diyl linkage between two 1,10-phenanthroline moieties, each of which is further connected to a cyclohexa-2,5-dien-1-one group. The intricate arrangement of these functional groups imparts distinct chemical and physical characteristics to the compound.
Preparation Methods
The synthesis of 4,4’-[Butane-1,4-diyldi(1,10-phenanthrolin-2-yl-9-ylidene)]di(cyclohexa-2,5-dien-1-one) typically involves multi-step organic reactions. The process begins with the preparation of 1,10-phenanthroline derivatives, followed by the introduction of the butane-1,4-diyl linker. The final step involves the attachment of cyclohexa-2,5-dien-1-one groups under controlled conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The phenanthroline moieties can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the cyclohexa-2,5-dien-1-one groups to cyclohexanone derivatives.
Substitution: The phenanthroline rings can undergo electrophilic substitution reactions, introducing various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’-[Butane-1,4-diyldi(1,10-phenanthrolin-2-yl-9-ylidene)]di(cyclohexa-2,5-dien-1-one) finds applications in various scientific fields:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a DNA intercalator, affecting DNA replication and transcription.
Medicine: Explored for its anticancer properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as metal ions and biological macromolecules. The phenanthroline moieties can chelate metal ions, forming stable complexes that influence various biochemical pathways. Additionally, the compound’s planar structure allows it to intercalate into DNA, disrupting normal cellular processes.
Comparison with Similar Compounds
Compared to other phenanthroline derivatives, 4,4’-[Butane-1,4-diyldi(1,10-phenanthrolin-2-yl-9-ylidene)]di(cyclohexa-2,5-dien-1-one) is unique due to its butane-1,4-diyl linkage and cyclohexa-2,5-dien-1-one groups. Similar compounds include:
1,10-Phenanthroline: A simpler derivative without the butane-1,4-diyl linkage.
4,4’-Bipyridine: Lacks the phenanthroline moieties but serves as a bidentate ligand.
2,2’-Bipyridine: Another bidentate ligand with different electronic properties.
Properties
CAS No. |
118798-02-0 |
|---|---|
Molecular Formula |
C40H30N4O2 |
Molecular Weight |
598.7 g/mol |
IUPAC Name |
4-[9-[4-[9-(4-hydroxyphenyl)-1,10-phenanthrolin-2-yl]butyl]-1,10-phenanthrolin-2-yl]phenol |
InChI |
InChI=1S/C40H30N4O2/c45-33-19-11-25(12-20-33)35-23-15-29-7-5-27-9-17-31(41-37(27)39(29)43-35)3-1-2-4-32-18-10-28-6-8-30-16-24-36(44-40(30)38(28)42-32)26-13-21-34(46)22-14-26/h5-24,45-46H,1-4H2 |
InChI Key |
GUQWATPHHXPUHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C=CC(=N3)CCCCC4=NC5=C(C=CC6=C5N=C(C=C6)C7=CC=C(C=C7)O)C=C4)N=C(C=C2)C8=CC=C(C=C8)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


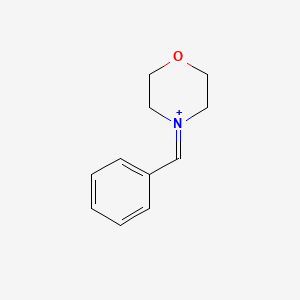
![3,3'-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one]](/img/structure/B14301380.png)
![1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene](/img/structure/B14301381.png)
![Ethanethiol, 2-[(triethylsilyl)oxy]-](/img/structure/B14301382.png)

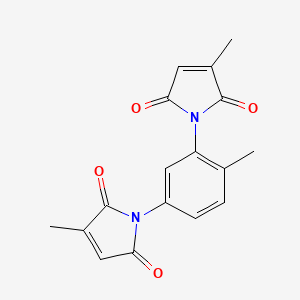
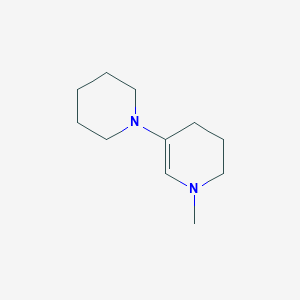
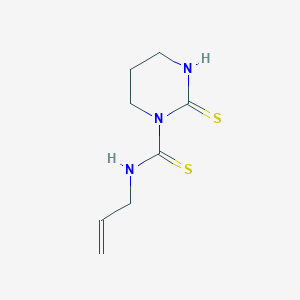
![Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide](/img/structure/B14301414.png)
